

An In-Depth Technical Guide to the NMR Spectral Analysis of Substituted Cyclohexanols

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Compound of Interest		
Compound Name:	2-Isopropylcyclohexanol	
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Disclaimer: Comprehensive, fully assigned NMR spectral data for **2-isopropylcyclohexanol**, including 1D and 2D datasets, is not readily available in public databases or peer-reviewed literature. Therefore, this guide utilizes the well-characterized isomers of cis- and trans-4-tert-butylcyclohexanol as representative examples to illustrate the principles and methodologies of NMR-based structural elucidation for substituted cyclohexanols. The data and protocols presented herein are intended for an audience of researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For substituted cyclohexanols, NMR provides critical information regarding the stereochemistry and conformational preferences of the molecule. This guide offers a detailed examination of the NMR spectral data of cis- and trans-4-tert-butylcyclohexanol, showcasing how one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques are synergistically employed to determine the complete chemical structure.

Quantitative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the cis and trans isomers of 4-tert-butylcyclohexanol, recorded in deuterated chloroform (CDCl₃). The numbering convention used for assignments is provided in the accompanying molecular structures.



cis-4-tert-butvlcvclohexanol

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Table 1: ¹H NMR Spectral Data for cis-4-tert-butylcyclohexanol in CDCl₃

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-1	4.03	р	-	1H
H-2, H-6 (axial)	1.84	m	-	2H
H-2, H-6 (equatorial)	1.69	m	-	2H
H-3, H-5 (axial)	1.54	m	-	2H
H-3, H-5 (equatorial)	1.37	m	-	2H
H-4	0.99	m	-	1H
-C(CH ₃) ₃	0.86	S	-	9Н

Table 2: 13C NMR Spectral Data for cis-4-tert-butylcyclohexanol in CDCl₃[1]



Carbon Assignment	Chemical Shift (δ, ppm)
C-1	65.89
C-4	48.03
C-3, C-5	33.39
-C(CH ₃) ₃	32.53
-C(CH ₃) ₃	27.48
C-2, C-6	20.90

trans-4-tert-butvlcvclohexanol

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Table 3: ¹H NMR Spectral Data for trans-4-tert-butylcyclohexanol in CDCl₃



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-1	3.51	tt	J = 10.8, 4.4	1H
H-2, H-6 (axial)	2.05	m	-	2H
H-2, H-6 (equatorial)	1.83	m	-	2H
H-3, H-5 (axial)	1.22	m	-	2H
H-3, H-5 (equatorial)	1.00	m	-	2H
H-4	0.95	m	-	1H
-C(CH ₃) ₃	0.84	S	-	9Н

Table 4: ¹³C NMR Spectral Data for trans-4-tert-butylcyclohexanol in CDCl₃[2]

Carbon Assignment	Chemical Shift (δ, ppm)
C-1	71.2
C-4	47.16
C-2, C-6	36.03
-C(CH ₃) ₃	32.23
-C(CH ₃) ₃	27.64
C-3, C-5	25.59

Experimental Protocols

The following is a generalized protocol for the acquisition of 1D and 2D NMR spectra for a small organic molecule such as a substituted cyclohexanol.

3.1 Sample Preparation



- Weigh 5-10 mg of the purified solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean
 5 mm NMR tube to remove any particulate matter.
- · Cap the NMR tube securely.

3.2 NMR Data Acquisition All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

- ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16-32
 - Spectral Width: 12-16 ppm
 - Acquisition Time: ~3-4 seconds
 - Relaxation Delay: 2-5 seconds
- ¹³C(¹H) NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024-4096 (or more, depending on sample concentration)
 - Spectral Width: 200-240 ppm
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2 seconds



- COSY (Correlation Spectroscopy):
 - Pulse Program: cosygpqf
 - Number of Scans per Increment: 2-4
 - Number of Increments: 256-512
 - Spectral Width (F1 and F2): Same as ¹H NMR
- HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: hsqcedetgpsisp2.3
 - Number of Scans per Increment: 2-8
 - Number of Increments: 256
 - Spectral Width (F2): Same as ¹H NMR
 - Spectral Width (F1): Same as ¹³C NMR
 - Optimized for ¹JCH = 145 Hz
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: hmbcgplpndqf
 - Number of Scans per Increment: 4-16
 - Number of Increments: 256
 - Spectral Width (F2): Same as ¹H NMR
 - Spectral Width (F1): Same as ¹³C NMR
 - Optimized for long-range JCH = 8 Hz

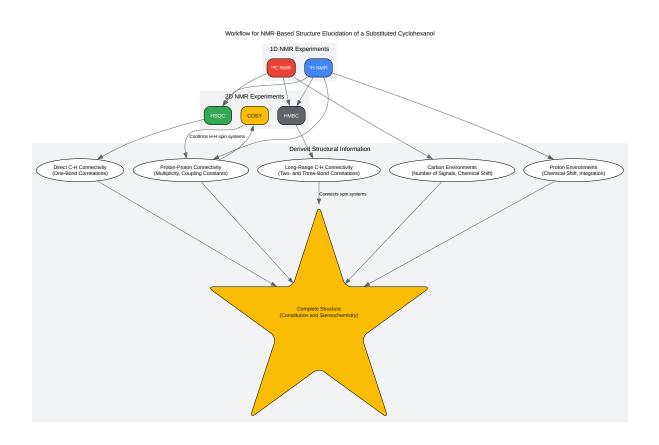


3.3 Data Processing All acquired data should be processed using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm for both ¹H and ¹³C).

Workflow for Structural Elucidation

The structural elucidation of a substituted cyclohexanol using NMR spectroscopy follows a logical progression, where the information from each experiment builds upon the last. The following diagram illustrates this workflow.





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A logical workflow for the elucidation of substituted cyclohexanol structures using NMR spectroscopy.

This systematic approach, combining 1D and 2D NMR experiments, allows for the unambiguous assignment of all proton and carbon signals, ultimately leading to the complete and accurate structural determination of the molecule, including its stereochemistry.

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References

- 1. CIS-4-TERT-BUTYLCYCLOHEXANOL(937-05-3) 13C NMR [m.chemicalbook.com]
- 2. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) 13C NMR [m.chemicalbook.com]
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